![molecular formula C9H15Cl3N2 B1454697 3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride CAS No. 1225331-86-1](/img/structure/B1454697.png)
3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride
Vue d'ensemble
Description
3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride is a chemical compound with the molecular formula C9H15Cl3N2 . It is used extensively in scientific research and offers a wide range of applications, from drug synthesis to organic reactions.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H15Cl3N2 . For a detailed structural analysis, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.5878 . Other physical and chemical properties like melting point, boiling point, and density can be found in specialized chemical databases .Applications De Recherche Scientifique
3-Chloro-4-DMA is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as quinolones, which are used in the treatment of bacterial infections. It is also used in the production of pharmaceuticals, such as antihistamines, which are used to treat allergies. Additionally, 3-Chloro-4-DMA is used in the synthesis of other organic compounds, such as amines, which are used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-DMA is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation, and the inhibition of their production can reduce inflammation. 3-Chloro-4-DMA is also thought to inhibit the enzyme phosphodiesterase, which is responsible for the breakdown of cAMP, a molecule involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-Chloro-4-DMA has been shown to have a variety of biochemical and physiological effects. It is an inhibitor of the enzyme cyclooxygenase, and thus can reduce inflammation. It is also an inhibitor of the enzyme phosphodiesterase, and thus can affect the regulation of cell growth and differentiation. Additionally, 3-Chloro-4-DMA has been shown to have an effect on the production of neurotransmitters, such as serotonin and dopamine, which can affect mood and behavior.
Advantages and Limitations for Laboratory Experiments
3-Chloro-4-DMA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy and cost-effective to synthesize. Additionally, it can be used in a variety of scientific research applications, including the synthesis of other compounds and the production of pharmaceuticals. However, it can be toxic if ingested, and thus should be handled with caution. Additionally, it can be difficult to obtain in some countries due to regulations.
Orientations Futures
There are several potential future directions for the use of 3-Chloro-4-DMA. One potential direction is the development of new pharmaceuticals based on its biochemical and physiological effects. Additionally, it could be used in the synthesis of other compounds, such as polymers and other materials. Finally, it could be used to study the effects of cyclooxygenase and phosphodiesterase inhibitors on cell growth and differentiation.
Safety and Hazards
This compound is considered hazardous. It can cause harm if swallowed, skin irritation, serious eye irritation, and organ damage through prolonged or repeated exposure . It’s also very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .
Propriétés
IUPAC Name |
3-chloro-4-[(dimethylamino)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2.2ClH/c1-12(2)6-7-3-4-8(11)5-9(7)10;;/h3-5H,6,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAESHUUZRHAAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



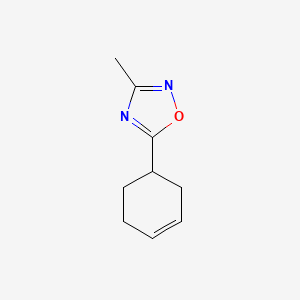
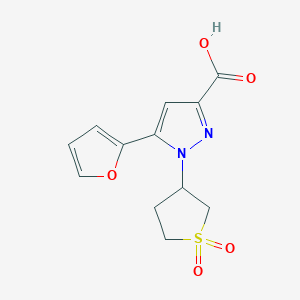

![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)
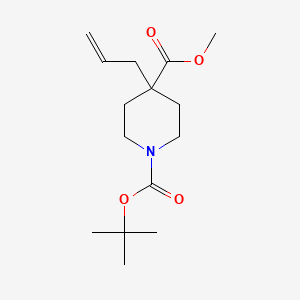
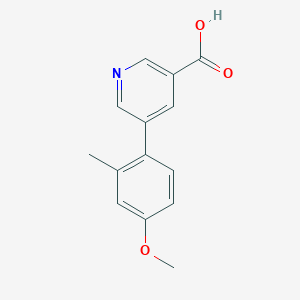
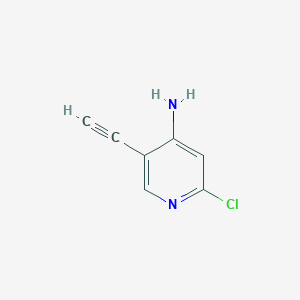
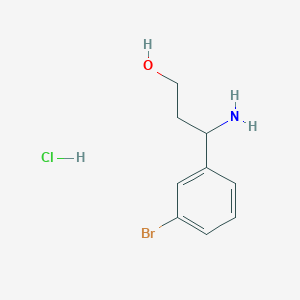
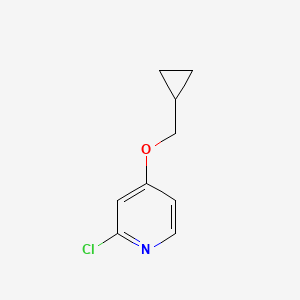
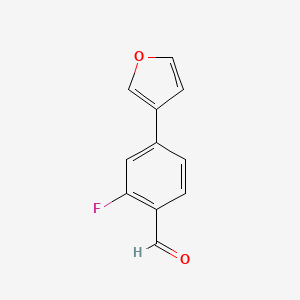


![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)